5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine 5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine
Brand Name: Vulcanchem
CAS No.: 2198367-88-1
VCID: VC6821431
InChI: InChI=1S/C10H11ClFNOS/c11-7-5-9(12)10(13-6-7)14-8-1-3-15-4-2-8/h5-6,8H,1-4H2
SMILES: C1CSCCC1OC2=C(C=C(C=N2)Cl)F
Molecular Formula: C10H11ClFNOS
Molecular Weight: 247.71

5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine

CAS No.: 2198367-88-1

Cat. No.: VC6821431

Molecular Formula: C10H11ClFNOS

Molecular Weight: 247.71

* For research use only. Not for human or veterinary use.

5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine - 2198367-88-1

Specification

CAS No. 2198367-88-1
Molecular Formula C10H11ClFNOS
Molecular Weight 247.71
IUPAC Name 5-chloro-3-fluoro-2-(thian-4-yloxy)pyridine
Standard InChI InChI=1S/C10H11ClFNOS/c11-7-5-9(12)10(13-6-7)14-8-1-3-15-4-2-8/h5-6,8H,1-4H2
Standard InChI Key ZPKBTRIQQFEUBP-UHFFFAOYSA-N
SMILES C1CSCCC1OC2=C(C=C(C=N2)Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at the 2-position with a thian-4-yloxy group (a sulfur-containing six-membered ring), at the 3-position with fluorine, and at the 5-position with chlorine. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions. The thian-4-yloxy group’s sulfur atom may participate in hydrogen bonding or coordinate with metal catalysts, a feature leveraged in synthetic methodologies .

Table 1: Key Chemical Properties

PropertyValue
CAS Number2198367-88-1
Molecular FormulaC10H11ClFNOS\text{C}_{10}\text{H}_{11}\text{ClFNOS}
Molecular Weight247.72 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis and Manufacturing

Synthetic Routes

Although no direct synthesis protocol for 5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine is documented, analogous methods for chloro- and fluoro-substituted pyridines provide insights. For example, the patent CN111303020A describes a one-step coupling reaction for synthesizing 5-chloro-2-(pyridin-3-yl)pyridin-3-amine, utilizing palladium chloride as a catalyst and dioxane as the solvent . Adapting this approach, the target compound could theoretically be synthesized via:

  • Nucleophilic Aromatic Substitution: Reacting 2,5-dichloro-3-fluoropyridine with thian-4-ol under basic conditions (e.g., cesium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).

  • Cross-Coupling Reactions: Employing Suzuki-Miyaura or Ullmann coupling to introduce the thian-4-yloxy group using a boronated or copper-mediated intermediate.

Table 2: Hypothetical Reaction Conditions

ParameterValue
CatalystPalladium chloride
SolventDioxane or DMF
Temperature80–100°C
Reaction Time2–4 hours
Yield (Hypothetical)70–90%

Physicochemical Properties

Spectroscopic Data

While experimental NMR or mass spectra for 5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine are unavailable, analogous compounds exhibit distinct signals:

  • 1H^1\text{H} NMR: Pyridine protons resonate between δ 7.5–8.5 ppm, while thian-4-yloxy protons appear as multiplet signals near δ 3.0–4.0 ppm.

  • 13C^{13}\text{C} NMR: The pyridine carbons are typically observed at 120–150 ppm, with the sulfur-bearing carbon near 70 ppm.

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